3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dichlorophenyl)propanamide
Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C17H12Cl3N3O2 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.999510 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBKinase1_011491, also known as CBKinase1_023891, 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dichlorophenyl)propanamide, or BRD-K43746259-001-01-8, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is a group of serine/threonine kinases that play a central role in various cellular processes . They phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets by binding to the CK1 isoforms, thereby influencing their activity . This interaction can lead to changes in the phosphorylation of key regulatory molecules, which in turn can alter various cellular processes .
Biochemical Pathways
The CK1 family regulates key signaling pathways critically involved in tumor progression . These pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . Therefore, the action of CBKinase1_011491 on CK1 can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that many kinase inhibitors, such as those targeting the ck1 family, are metabolized primarily via cytochrome p450 (cyp) 3a4
Result of Action
The molecular and cellular effects of CBKinase1_011491’s action are likely to be diverse, given the wide range of processes regulated by the CK1 family . These effects could include changes in cell cycle progression, transcription and translation processes, cytoskeleton structure, cell-cell adhesion, and signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like CBKinase1_011491 . These factors can include behaviors, nutrition, and exposure to chemicals and industrial pollutants . For instance, certain nutrients or pollutants could potentially affect the bioavailability or metabolism of the compound, thereby influencing its action.
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dichlorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O2/c18-12-4-2-1-3-11(12)17-22-16(25-23-17)8-7-15(24)21-10-5-6-13(19)14(20)9-10/h1-6,9H,7-8H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSZQXKLOOGCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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